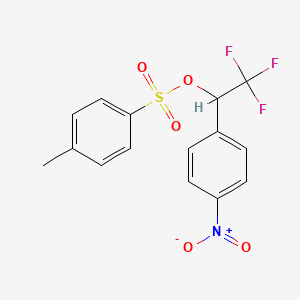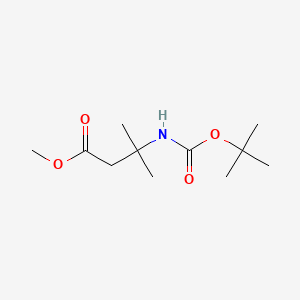
MURINE CMV PP 89 (168-176)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Murine CMV PP 89 (168-176) is a peptide fragment derived from the murine cytomegalovirus (CMV) protein pp89. This peptide is recognized by CD8+ T lymphocytes and is presented by the H-2 Ld molecule. It plays a crucial role in the immune response against murine CMV infections and has been employed in vaccine development .
准备方法
Murine CMV PP 89 (168-176) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Murine CMV PP 89 (168-176) is Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu . The synthesis process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
化学反应分析
Murine CMV PP 89 (168-176) can undergo various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the peptide .
科学研究应用
Murine CMV PP 89 (168-176) has several scientific research applications:
Immunology: It is used to study the immune response to CMV infections in mice.
Vaccine Development: The peptide has been employed in the development of vaccines against murine CMV.
Pharmaceutical Testing: High-purity Murine CMV PP 89 (168-176) is used as a reference standard in pharmaceutical testing.
作用机制
Murine CMV PP 89 (168-176) exerts its effects by being presented to CD8+ T lymphocytes by the H-2 Ld molecule. This presentation triggers an immune response, leading to the activation and proliferation of CD8+ T cells that target and destroy infected cells. The peptide’s molecular targets include the T cell receptor (TCR) on CD8+ T cells and the H-2 Ld molecule on antigen-presenting cells .
相似化合物的比较
Murine CMV PP 89 (168-176) can be compared with other immunodominant peptides derived from viral proteins. Similar compounds include:
Human CMV pp65 (495-503): A peptide derived from the human cytomegalovirus protein pp65, recognized by CD8+ T cells in humans.
Epstein-Barr Virus (EBV) BMLF1 (280-288): A peptide derived from the EBV protein BMLF1, recognized by CD8+ T cells in humans.
Murine CMV PP 89 (168-176) is unique in its specific recognition by CD8+ T cells in mice and its role in murine CMV infections .
属性
CAS 编号 |
127902-44-7 |
|---|---|
分子式 |
C53H74N12O13S |
分子量 |
1119.306 |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
InChI 键 |
XDUOMLLROMEGDY-CUQWJTNVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)





![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)







